N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a trifluoroethoxy group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 5-chloropyridine-2-boronic acid with appropriate reagents to form the chloropyridine moiety . This intermediate is then coupled with 4-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The benzamide core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-pyridinyl)acetic acid: Shares the chloropyridine moiety but differs in the acetic acid group.
2-chloro-N-(5-chloropyridin-2-yl)acetamide: Contains a similar chloropyridine structure but with an acetamide group.
3-Amino-N-(5-chloropyridin-2-yl)benzamide: Similar benzamide core but with an amino group instead of the trifluoroethoxy group.
Uniqueness
N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(2,2,2-trifluoroethoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c16-12-5-6-13(20-7-12)21-14(22)11-3-1-10(2-4-11)8-23-9-15(17,18)19/h1-7H,8-9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCUSDFZOURDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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